molecular formula C15H18O2 B3059197 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 953-69-5

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3059197
CAS No.: 953-69-5
M. Wt: 230.3 g/mol
InChI Key: SQHNZAVLCQLHKE-UHFFFAOYSA-N
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Description

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a phenyl group at the 4-position. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. The compound’s bicyclic framework enhances conformational rigidity, which can improve binding affinity to biological targets compared to flexible analogs . Its synthesis typically involves functionalization of bicyclo[2.2.2]octane-1-carboxylic acid derivatives, as demonstrated in studies using esterification and decarboxylative coupling strategies .

Properties

IUPAC Name

4-phenylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-13(17)15-9-6-14(7-10-15,8-11-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHNZAVLCQLHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504515
Record name 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953-69-5
Record name 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 6-Phenyl-2-pyrone-3-carboxylate

The precursor ethyl 6-phenyl-2-pyrone-3-carboxylate (7) is synthesized from 1-chloro-2-phenylprop-1-en-3-one and the magnesium salt of ethyl malonate. Cyclization under acetyl chloride yields the pyrone derivative.

Reaction Conditions

  • Reactants : 1-Chloro-2-phenylprop-1-en-3-one, ethyl malonate (Mg salt)
  • Catalyst : Acetyl chloride
  • Yield : ~85% (mp 103.5–104.5°C)

Ethylene Addition and Ring Closure

Heating ethyl 6-phenyl-2-pyrone-3-carboxylate (7) with ethylene at 150°C for 72 hours in benzene induces a [4+2] cycloaddition, forming ethyl 4-phenylbicyclo[2.2.2]oct-2-ene-1-carboxylate (8).

Key Parameters

  • Temperature : 150°C
  • Duration : 3 days
  • Solvent : Benzene
  • Yield : 12% (mp 125–126.5°C)

Hydrolysis to the Carboxylic Acid

The ester (8) is saponified using sodium hydroxide in ethanol, followed by acidification to yield 4-phenylbicyclo[2.2.2]oct-2-ene-1-carboxylic acid (9).

Procedure

  • Base Hydrolysis : 0.14 mol NaOH in ethanol, 5 hours at 25°C.
  • Acidification : HCl to pH 2.
  • Purification : Recrystallization from ethanol/water.
  • Yield : 95% (mp 183–184°C)

Grob Fragmentation Approach

An alternative route employs Grob fragmentation of 1-carboethoxycyclohexa-1,3-diene (Scheme II). This method avoids pyrone intermediates but requires stringent conditions.

Preparation of 1-Carboethoxycyclohexa-1,3-diene

Cyclohexa-1,3-diene is esterified using ethyl chloroformate under basic conditions.

Reaction Conditions

  • Base : Pyridine
  • Temperature : 0°C
  • Yield : 70%

Fragmentation and Cyclization

Heating the diene with ethylene at 160°C for 48 hours induces fragmentation and subsequent bicyclization.

Outcome

  • Product : 4-Phenylbicyclo[2.2.2]oct-2-ene-1-carboxylic acid (3)
  • Yield : 35% (mp 144–145.5°C)

Hydrolysis of Nitrile Precursors

A patent by US3308160A describes nitrile hydrolysis as a viable pathway.

Synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

The nitrile is prepared via nucleophilic substitution of a brominated bicyclo intermediate with cyanide.

Conditions

  • Reactant : 4-Bromo-bicyclo[2.2.2]octane-1-carbonitrile
  • Reagent : KCN in DMSO
  • Yield : 60%

Acid-Catalyzed Hydrolysis

The nitrile is hydrolyzed to the carboxylic acid using HCl in aqueous ethanol.

Optimization

  • Catalyst : 6M HCl
  • Temperature : Reflux (80°C)
  • Duration : 12 hours
  • Yield : 88%

Comparative Analysis of Methods

Method Yield Purity Complexity
Diels-Alder Cycloaddition 12–95% High Moderate
Grob Fragmentation 35% Moderate High
Nitrile Hydrolysis 60–88% High Low

The Diels-Alder route offers scalability but requires prolonged reaction times. Nitrile hydrolysis is efficient but depends on precursor availability.

Characterization Data

Spectral Properties

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
  • ¹H NMR (CDCl₃) : δ 7.35 (m, 5H, Ph), 3.12 (s, 1H, bridgehead), 2.8–1.4 (m, 10H, bicyclic protons).

Physical Properties

  • Melting Point : 183–184°C.
  • Solubility : Insoluble in water; soluble in ethanol, DMSO.

Challenges and Optimization

  • Ethylene Pressure : Higher pressures (10–15 atm) improve cycloaddition yields but require specialized equipment.
  • Byproduct Formation : Ethyl 4-phenylcyclohexa-1,3-diene-1-carboxylate is a common byproduct, necessitating chromatographic separation.

Applications and Derivatives

The carboxylic acid serves as a precursor for:

  • Amides : Reacted with SOCl₂ followed by amines.
  • Esters : Transesterification with alcohols under acid catalysis.

Scientific Research Applications

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bicyclic structure and phenyl group contribute to its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acidity and Electronic Effects

The bicyclo[2.2.2]octane core significantly influences the acidity of the carboxylic acid group. For example:

  • 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid (analogous to compound 84 in ) has a pKa of 5.6 , compared to its aromatic counterpart 83 (a phenyl-containing carboxylic acid) with pKa 4.5 . The reduced acidity arises from decreased electron-withdrawing effects of the bicyclo core.
  • Introducing a β-oxygen atom (as in 2-oxabicyclo[2.2.2]octane-1-carboxylic acid , compound 47) restores acidity (pKa 4.4 ), mimicking the phenyl ring’s electronic effects .

Substituent Effects on Physicochemical Properties

Key derivatives and their properties:

Compound Substituent Molecular Formula Molecular Weight pKa (if reported) Biological Relevance
This compound Phenyl C₁₅H₁₆O₂ 228.29 5.6 Rigid scaffold for drug design
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid Methyl C₁₀H₁₆O₂ 168.23 N/A Increased lipophilicity
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid Bromo C₉H₁₃BrO₂ 233.11 N/A Potential halogen bonding in targets
4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid Ethynyl C₁₁H₁₄O₂ 178.23 N/A Rigid, linear substituent for conjugation
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid Hydroxyl C₉H₁₄O₃ 170.21 N/A Enhanced solubility via H-bonding
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid Oxygen bridge C₈H₁₂O₃ 156.18 4.4 Bioisostere for phenyl rings

Key Research Findings

Acidity Tuning : The bicyclo[2.2.2]octane core allows precise modulation of carboxylic acid pKa through substituent effects, critical for optimizing drug-receptor interactions .

Bioisosteric Potential: 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid serves as a non-aromatic bioisostere for phenyl rings, retaining acidity while reducing metabolic instability .

Clinical Candidates : Derivatives like AA-115/APG-115 highlight the scaffold’s utility in oncology, leveraging rigidity and substituent diversity for target specificity .

Biological Activity

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C15H18O2 and a molar mass of approximately 230.3 g/mol. Its unique structure includes a carboxylic acid functional group, which is pivotal in its biological activity. This compound has garnered interest due to its potential interactions with various biological receptors and enzymes, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic framework that enhances its lipophilicity, potentially affecting its interaction with biological targets. The presence of the phenyl group distinguishes it from other structurally similar compounds, impacting its physicochemical properties.

Property Value
Molecular FormulaC15H18O2
Molar Mass230.3 g/mol
AppearanceWhite to yellow solid

Receptor Binding Affinity

Initial studies indicate that this compound may interact with lysophosphatidic acid receptors (LPARs), which play a role in various physiological processes including cell proliferation, migration, and survival. Understanding these interactions is crucial for elucidating the compound's therapeutic effects .

Case Studies and Research Findings

Recent research has explored the biological activity of compounds related to this compound, highlighting its potential applications:

  • Antidepressant Activity : Compounds within this class have shown promise as antidepressants by antagonizing tetrabenazine-induced sedation in animal models .
  • Bioisosteric Replacements : Studies have investigated the design of bioisosteres of the phenyl ring within similar bicyclic structures, demonstrating improved physicochemical properties and biological activities such as estrogen receptor agonism and antibacterial properties .
  • Chemical Reactivity : The compound undergoes various chemical reactions such as oxidation to form carboxylic acids, which may enhance its biological activity through increased binding affinity to target receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid?

  • Methodology : The compound is typically synthesized from 1,4-dicarboxylic acid esters via a multi-step process. For example, bicyclo[2.2.2]octane frameworks can be constructed through Diels-Alder reactions or catalytic cyclization. Substituents like phenyl groups are introduced via Friedel-Crafts alkylation or cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) .
  • Key Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., dichloromethane or THF), and catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitution).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure and phenyl substitution. Peaks for the carboxylic acid proton (δ ~10–12 ppm) and bicyclic backbone protons (δ ~1.5–3.0 ppm) are critical .
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (O-H: ~2500–3300 cm⁻¹, C=O: ~1700 cm⁻¹) and bicyclic C-C bonds (~1100 cm⁻¹) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended). Mass spectrometry confirms molecular weight (MW: 244.3 g/mol) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store in airtight containers at room temperature, away from moisture and light. Partially soluble in water; avoid aqueous environments to prevent degradation .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of fine crystalline particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance solubility and reaction rate.
  • Catalyst Optimization : Compare Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) for electrophilic substitution efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
    • Data Table :
ConditionYield (%)Purity (%)
DMF, 100°C, AlCl₃7892
Toluene, 80°C, ZnCl₂6588

Q. How should contradictions in spectroscopic data during structural elucidation be resolved?

  • Case Study : If NMR shows unexpected peaks, perform:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • X-ray Crystallography : Confirm absolute configuration of the bicyclic core .
  • Comparative Analysis : Cross-reference with analogs (e.g., methyl ester derivatives) to isolate artifacts .

Q. What strategies enable functionalization of this compound for biological activity studies?

  • Derivatization Methods :

  • Esterification : React with methanol/H₂SO₄ to form methyl esters for improved cell permeability.
  • Amide Formation : Couple with amines (e.g., EDC/NHS chemistry) to explore SAR in drug discovery .
    • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Techniques :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to hydrophobic pockets in proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
  • Metabolic Profiling : Incubate with liver microsomes to assess stability and metabolite formation via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid

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